molecular formula C13H15BrN2O B4882960 1-[4-(4-bromophenoxy)butyl]-1H-imidazole

1-[4-(4-bromophenoxy)butyl]-1H-imidazole

Cat. No.: B4882960
M. Wt: 295.17 g/mol
InChI Key: NXYDWSHWKLXSEW-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenoxy)butyl]-1H-imidazole is a potent and selective non-porphyrin-based inhibitor of the enzyme heme oxygenase-1 (HO-1). HO-1 is an inducible enzyme that catalyzes the degradation of heme, producing carbon monoxide, biliverdin, and free iron. While this system generally provides cytoprotection, its upregulation in certain cancers is linked to tumor growth, angiogenesis, and the development of resistance to chemotherapeutic agents. This makes HO-1 a valuable target in oncology research, and the inhibition of HO-1 presents a potential strategy to overcome drug resistance. This compound is part of a class of aryloxyalkyl derivatives of imidazole, which are structurally distinct from traditional metalloporphyrin inhibitors. Studies on similar compounds, such as the closely related 1-[4-(3-bromophenoxy)butyl]-1H-imidazole, have demonstrated significant inhibitory activity against HO-1. The core structure of an imidazole moiety connected to a hydrophobic aryl group (like a bromophenyl ring) via a four-carbon oxyalkyl chain is critical for its interaction with the enzyme and its potency. Researchers primarily value this compound for its application in investigating the role of the HO-1 pathway in cancer biology. It has shown efficacy in cell-based models, including studies on resistant chronic myelogenous leukemia cell lines, where it exhibited antitumor properties by inhibiting HO-1 activity. As such, this compound is an important pharmacological tool for exploring novel therapeutic strategies against cancers that overexpress HO-1. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(4-bromophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDWSHWKLXSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activities

Imidazole derivatives, including 1-[4-(4-bromophenoxy)butyl]-1H-imidazole, have been extensively studied for their potential as anticancer agents. Research indicates that imidazole-based compounds can inhibit tumor growth and metastasis through various mechanisms:

  • Mechanism of Action : Imidazole derivatives are known to interact with DNA and induce apoptosis in cancer cells. For example, a related compound demonstrated superior efficacy compared to traditional chemotherapeutics like cisplatin against colorectal and breast cancer cell lines, with IC50 values indicating strong anticancer activity .
  • Case Study : A study highlighted the development of imidazole-based supermolecules that exhibited multitargeting properties against various cancer types. These compounds showed promising results in preclinical trials, paving the way for further clinical investigations .

Antimicrobial Properties

Imidazole compounds also exhibit significant antimicrobial activities. The ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes makes them valuable in developing new antibiotics.

  • Research Findings : A systematic review identified several imidazole derivatives with potent antibacterial and antifungal properties. The structure-activity relationship (SAR) studies indicated that modifications on the imidazole ring could enhance efficacy against resistant strains .

Coordination Chemistry

Imidazole's ability to coordinate with metal ions has led to its application in coordination chemistry, particularly in the synthesis of metal complexes used in catalysis and drug delivery.

  • Applications : Imidazole ligands are utilized in immobilized metal affinity chromatography (IMAC) for protein purification. The high affinity of imidazole for nickel ions allows for efficient elution of His-tagged proteins, making it a staple technique in biochemical research .

Material Science

The unique properties of imidazole derivatives have made them suitable for applications in material science, particularly in the development of ionic liquids and polymers.

  • Ionic Liquids : Compounds like 1-butyl-3-methylimidazolium bromide have been studied for their role as solvents in green chemistry applications, including catalytic processes and biomass conversion .

Environmental Applications

Recent studies have explored the use of imidazole derivatives in environmental remediation processes, particularly in breaking down plastics through methods like "imidazolysis."

  • Process Overview : Imidazolysis involves using imidazole to depolymerize polyesters, allowing for recycling and recovery of valuable monomers . This method not only contributes to waste reduction but also provides a pathway for creating new materials from recycled components.

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer AgentsSuperior activity against cancer cell lines
Antimicrobial PropertiesAntibioticsEffective against resistant bacterial strains
Coordination ChemistryMetal ComplexesUsed in protein purification via IMAC
Material ScienceIonic LiquidsRole in green chemistry and biomass conversion
Environmental ApplicationsPlastic RecyclingEfficient depolymerization of polyesters

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 1-[4-(4-bromophenoxy)butyl]-1H-imidazole and its analogs:

Compound Name & ID Structural Features Synthesis Highlights Physical/Biological Properties Key References
This compound - Bromophenoxy group
- Ether linkage (O) in butyl chain
Not explicitly described - Higher lipophilicity due to bromine
- Potential for halogen bonding
Butoconazole (1-[4-(4-Cl-phenyl)-2-(2,6-diCl-phenylthio)butyl]-1H-imidazole nitrate) - Chlorophenyl and thioether groups
- Additional 2,6-dichloro substitution
Nitrate salt formulation - Antifungal activity (Candida albicans)
- MW: 411.78 g/mol
- 95% purity (LCMS)
1-(4-(4-Chlorophenylthio)butyl)-1H-imidazole (Compound 64) - Thioether (S) linkage instead of oxygen
- 4-Chlorophenyl substituent
Similar alkylation methods - LCMS-ESI (M + H)+: 264.9
- Purity: 95%
1-[2-Chloro-4-(4-Cl-phenyl)butyl]-1H-imidazole - Chlorine on butyl chain
- No phenoxy group
Commercial synthesis (99% purity) - Exact mass: 268.0534
- Topological polar surface area: 17.8 Ų
1-(2-Hydroxy-4-(4-Cl-phenyl)butyl)-1H-imidazole - Hydroxyl group in butyl chain High-yield synthesis (99.31% purity) - Improved solubility due to -OH
- Reduced thermal stability
4-(3,4-Dimethoxyphenyl)-1-[3-(3,4-dimethoxyphenyl)propyl]-1H-imidazole (Compound 20) - Methoxy groups (electron-donating)
- Propyl chain
Sodium hydride-mediated alkylation - NMR-confirmed structure
- 86% yield

Structural and Electronic Comparisons

  • This may improve membrane permeability but reduce metabolic stability .
  • Linker Variations : Ether (O) vs. thioether (S) linkages alter electronic properties. Thioethers (e.g., Compound 64) may enhance radical scavenging or metal coordination, while ethers offer greater oxidative stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(4-bromophenoxy)butyl]-1H-imidazole
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1-[4-(4-bromophenoxy)butyl]-1H-imidazole

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